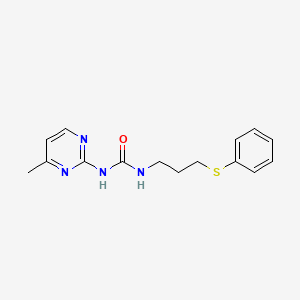
1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPPU is a potent inhibitor of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism. In
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivative Synthesis
Research into pyrimidine derivatives, including compounds structurally related to 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea, highlights their significance in chemical synthesis and the generation of novel compounds. For instance, reactions involving 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate have led to the creation of various anilino-pyrimidines and dihydropyrimidine derivatives. These reactions underscore the potential of such compounds in synthesizing new chemical entities with diverse biological activities (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Supramolecular Chemistry
In the realm of supramolecular chemistry, ureidopyrimidinone derivatives exhibit significant dimerization through quadruple hydrogen bonding. This behavior is crucial for developing supramolecular polymers and materials. For instance, 6-Methyl-2-butylureidopyrimidone showcases remarkable dimerization constants in solution, demonstrating the utility of ureidopyrimidone functionalities as building blocks in supramolecular assembly (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. W. Meijer, 1998).
Antimicrobial Activity
Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. Synthesis of novel pyrimidine derivatives has led to the discovery of entities with significant in vitro antimicrobial activities. This suggests the potential of such compounds in the development of new antimicrobial agents (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).
Pharmacological Applications
While direct studies on this compound are limited, research on related urea derivatives has demonstrated their potential in pharmacology. For example, 1,3-disubstituted ureas with a piperidyl moiety have shown significant inhibition of soluble epoxide hydrolase, a target for inflammatory pain reduction. This indicates the broader pharmacological potential of urea derivatives in managing pain and inflammation (T. Rose, C. Morisseau, Jun-Yan Liu, B. Inceoğlu, Paul D. Jones, J. Sanborn, B. Hammock, 2010).
Propiedades
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-(3-phenylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-12-8-10-16-14(18-12)19-15(20)17-9-5-11-21-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMQHGVIYEBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

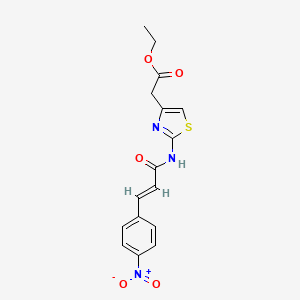
![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)
![4-{[2-(3-Bromophenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2748772.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2748774.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2748779.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2748783.png)
![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)
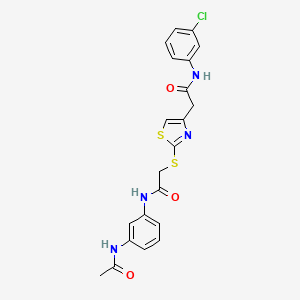
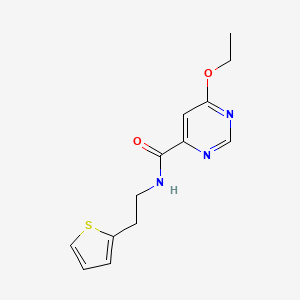
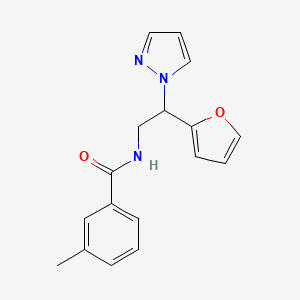
![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)
